molecular formula C26H29NO6 B14105744 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 5735-98-8

5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B14105744
CAS No.: 5735-98-8
M. Wt: 451.5 g/mol
InChI Key: UHCQXMXNRLBZGV-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including an ethoxyphenyl group, a hydroxy group, a methoxypropyl group, and a benzofuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step synthetic route. The key steps typically involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

    Introduction of the Benzofuran Carbonyl Group: This step may involve the use of a Friedel-Crafts acylation reaction to introduce the benzofuran moiety.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The ethoxyphenyl and methoxypropyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

The compound may have potential applications in the development of new pharmaceuticals due to its unique structure. It could be investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-thione
  • 5-(3-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

5735-98-8

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

5-(3-ethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO6/c1-4-32-20-8-5-7-17(15-20)23-22(25(29)26(30)27(23)11-6-12-31-3)24(28)18-9-10-21-19(14-18)13-16(2)33-21/h5,7-10,14-16,23,28H,4,6,11-13H2,1-3H3

InChI Key

UHCQXMXNRLBZGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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